molecular formula C11H10ClNO B1425050 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide CAS No. 1311316-17-2

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Cat. No.: B1425050
CAS No.: 1311316-17-2
M. Wt: 207.65 g/mol
InChI Key: HYXLZQHFKKZOSO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . It is identified by the CAS Number 1311316-17-2 and the canonical SMILES string ClCC(=O)NCC#Cc1ccccc1 . This acetamide derivative is characterized by a chloroacetamide group linked to a 3-phenylprop-2-yn-1-yl chain, a structure that incorporates both amide and alkyne functionalities, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structural features are similar to chalcone derivatives, which are widely studied for their versatile pharmacological activities, including antiviral and antibacterial effects . Scientific screening has identified this molecule as a ligand for human ubiquitin thioesterase OTUB2, suggesting potential as a research tool in the study of enzymatic processes and protein interactions . It is supplied as a solid and must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(3-phenylprop-2-ynyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLZQHFKKZOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

mechanism of action for phenylpropargyl chloroacetamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Phenylpropargyl Chloroacetamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of phenylpropargyl chloroacetamide inhibitors, a class of covalent modifiers with significant potential in chemical biology and drug discovery. We will delve into the core principles of their reactivity, the methodologies for identifying their protein targets, and the biochemical techniques used to characterize their interactions.

Introduction: The Rise of Covalent Inhibitors

A Paradigm Shift in Drug Discovery

The "single target, single disease" model has long dominated drug discovery. However, the complexity of disease networks and the emergence of drug resistance have highlighted the limitations of this approach.[1] Covalent inhibitors, which form a stable, irreversible bond with their target protein, offer a compelling alternative.[2][3] This irreversible nature can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[4][5]

The Chloroacetamide Warhead: A Tool for Irreversible Inhibition

At the heart of many covalent inhibitors lies an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein. The chloroacetamide group is a prominent example of such a warhead, known for its ability to selectively target cysteine residues.[2][3] While sometimes considered highly reactive, this property can be advantageous for ensuring the formation of an irreversible covalent bond, which is crucial for unambiguous detection of target engagement.[2] The reactivity of the chloroacetamide warhead can be modulated to improve selectivity and reduce off-target effects.[2]

Phenylpropargyl Chloroacetamides: Structure and General Reactivity

Phenylpropargyl chloroacetamide inhibitors incorporate the chloroacetamide warhead into a broader chemical scaffold. The phenylpropargyl group, while not directly involved in the covalent reaction, contributes to the overall shape, and physicochemical properties of the molecule, influencing its binding affinity and selectivity for the target protein. The fundamental mechanism of action, however, is driven by the chloroacetamide moiety.

Core Mechanism of Action: Covalent Targeting of Cysteine Residues

The Nucleophilic Nature of Cysteine

Cysteine is a common target for covalent inhibitors due to the high nucleophilicity of its thiol group (-SH).[3] Under physiological conditions, the thiol group can be deprotonated to the more reactive thiolate anion (-S⁻), which is a potent nucleophile. The reactivity of a particular cysteine residue is influenced by its local protein microenvironment, including its pKa and accessibility.

The Electrophilic Attack: An SN2 Reaction

The mechanism of action of phenylpropargyl chloroacetamide inhibitors involves a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon atom of the chloroacetamide's C-Cl bond. This attack leads to the displacement of the chloride leaving group and the formation of a stable thioether bond between the inhibitor and the protein.

G cluster_0 Protein cluster_1 Inhibitor cluster_2 Covalent Adduct Cys-SH Cys-SH Inhibitor-CH2Cl R-NH-CO-CH₂Cl Cys-SH->Inhibitor-CH2Cl Nucleophilic Attack (SN2) Covalent_Adduct Protein-S-CH₂-CO-NH-R Inhibitor-CH2Cl->Covalent_Adduct Formation of Thioether Bond

Caption: Covalent modification of a cysteine residue by a chloroacetamide inhibitor.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of a phenylpropargyl chloroacetamide inhibitor are not solely determined by the chloroacetamide warhead. Several factors play a crucial role:

2.3.1 Intrinsic Reactivity of the Chloroacetamide

The electronic properties of the substituents on the acetamide can influence the electrophilicity of the warhead.[6] However, a balance must be struck; a highly reactive warhead may lead to off-target effects, while a less reactive one may not efficiently label the intended target.

2.3.2 The Protein Microenvironment

The non-covalent interactions between the inhibitor and the protein's binding pocket are critical for positioning the chloroacetamide warhead in close proximity to the target cysteine residue. This initial non-covalent binding step is a key determinant of selectivity.[3] The local environment of the cysteine, including the presence of nearby acidic or basic residues, can also modulate its nucleophilicity.

Target Identification and Validation: The Power of Activity-Based Protein Profiling (ABPP)

A major challenge in the development of covalent inhibitors is the identification of their protein targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that addresses this challenge by enabling the direct assessment of the functional state of enzymes in complex biological systems.[7][8]

Principles of Activity-Based Protein Profiling

ABPP utilizes chemical probes that consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag.[1] The reactive group, such as a chloroacetamide, covalently binds to the active site of an enzyme. The reporter tag, which can be a fluorophore or a biotin handle, allows for the detection and enrichment of the labeled proteins.[8]

Phenylpropargyl Chloroacetamide-Based Probes in ABPP

Phenylpropargyl chloroacetamide inhibitors can be readily converted into ABPP probes by incorporating a reporter tag, often through a "clickable" alkyne group on the phenylpropargyl moiety. This allows for the use of bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag after the probe has labeled its protein targets.

G probe Reactive Group (Chloroacetamide) Linker Reporter Tag (e.g., Alkyne) protein Target Protein (with Cysteine) probe:rg->protein Covalent Bonding labeled_protein Labeled Protein reporter Reporter Molecule (e.g., Azide-Biotin) labeled_protein->reporter Click Chemistry final_product Biotinylated Protein

Caption: General structure and workflow of an ABPP probe.

Experimental Workflow for Target Identification using isoTOP-ABPP

Isotopic-tagged optimized probes for activity-based protein profiling (isoTOP-ABPP) is a quantitative mass spectrometry-based technique that allows for the proteome-wide identification of inhibitor targets.[4][8]

3.3.1 Step-by-Step Protocol
  • Cell/Lysate Treatment: A control sample is treated with a vehicle (e.g., DMSO), while the experimental sample is treated with the phenylpropargyl chloroacetamide inhibitor.

  • Probe Labeling: Both samples are then incubated with a phenylpropargyl chloroacetamide-based ABPP probe containing an alkyne handle. The inhibitor will compete with the probe for binding to its target proteins.

  • Click Chemistry: The proteomes from both samples are then subjected to click chemistry. The control sample is reacted with a "heavy" isotopic tag (e.g., containing ¹³C), and the experimental sample is reacted with a "light" isotopic tag (e.g., containing ¹²C).

  • Sample Combination and Enrichment: The two proteomes are combined, and the biotin-tagged proteins are enriched using avidin affinity chromatography.

  • Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of the heavy and light isotopic pairs for each identified peptide is quantified. A decrease in the light-to-heavy ratio for a particular protein in the inhibitor-treated sample indicates that the inhibitor has engaged that protein.

Case Studies: Unraveling the Targets of Phenylpropargyl Chloroacetamide Inhibitors

The power of ABPP in identifying the targets of chloroacetamide-based inhibitors is demonstrated in several key studies.

3.4.1 Case Study 1: Inhibition of the RNA-Binding Protein NONO

Through an integrated approach of phenotypic screening and cysteine-directed ABPP, a chloroacetamide inhibitor was found to stereoselectively suppress androgen receptor (AR) signaling in prostate cancer cells.[7] The target was identified as the RNA-binding protein NONO, with the inhibitor covalently modifying cysteine 145.[7] This modification was shown to stabilize NONO-mRNA complexes, ultimately impairing AR transcription.[7]

3.4.2 Case Study 2: Targeting TEAD Transcription Factors

A fragment library screening of chloroacetamide electrophiles identified new scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD transcription factors.[9] This covalent modification disrupts the interaction between TEAD and its co-activator YAP1, a key interaction in the Hippo signaling pathway, which is often dysregulated in cancer.[9]

3.4.3 Case Study 3: Inhibition of Bacterial MurA Enzyme

The enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis, is a validated target for antibacterial drugs.[10] A library of fragment-sized chloroacetamide compounds was screened, leading to the identification of several new E. coli MurA inhibitors.[10] Mass spectrometry confirmed that the most potent inhibitor formed a covalent bond with the active site cysteine (Cys115) of the MurA enzyme.[10]

Biochemical Characterization of Covalent Inhibition

Once a target has been identified, further biochemical and structural studies are necessary to fully characterize the covalent interaction.

Time-Dependent Inhibition Assays

A hallmark of irreversible inhibitors is their time-dependent inhibition of enzyme activity. By pre-incubating the enzyme with the inhibitor for varying amounts of time before adding the substrate, the rate of covalent modification (kinact) can be determined.

Mass Spectrometry for Confirmation of Covalent Adducts

Intact protein mass spectrometry or peptide mapping experiments can be used to confirm the formation of the covalent adduct and to pinpoint the exact site of modification. The mass of the modified protein or peptide will be increased by the mass of the inhibitor.

Structural Biology: Visualizing the Covalent Bond

X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the inhibitor-protein complex, allowing for the direct visualization of the covalent bond between the chloroacetamide and the cysteine residue.[11] This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Summary and Future Perspectives

The Versatility of Phenylpropargyl Chloroacetamide Inhibitors

Phenylpropargyl chloroacetamide inhibitors are a versatile class of covalent modifiers that have proven to be invaluable tools in chemical biology and drug discovery. Their ability to form stable, irreversible bonds with cysteine residues, combined with the power of ABPP for target identification, has enabled the discovery of novel inhibitors for a wide range of protein targets.

Emerging Applications and Future Directions

The development of new chloroacetamide-based warheads with tuned reactivity and improved selectivity is an active area of research.[2] Furthermore, the application of these inhibitors is expanding beyond traditional enzyme targets to include other protein classes, such as transcription factors and RNA-binding proteins. As our understanding of the proteome and its role in disease continues to grow, phenylpropargyl chloroacetamide inhibitors will undoubtedly play an increasingly important role in the development of the next generation of precision medicines.

References

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  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nature Chemical Biology, 6(11), 809-819. [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. [Link]

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  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 561-568. [Link]

  • Zhang, R., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(5), 754-770. [Link]

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  • Ardini, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 248. [Link]

  • Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry, 75, 117075. [Link]

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  • Löffler, M., et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. ACS Infectious Diseases, 8(11), 2314-2326. [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. [Link]

  • El-Gazzar, M. G., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(21), 14740-14763. [Link]

  • Hori, T., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14353-14366. [Link]

  • Xiang, L., & Moore, B. S. (2005). Biochemical characterization of a prokaryotic phenylalanine ammonia lyase. Journal of Bacteriology, 187(12), 4286-4289. [Link]

  • London, N., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3046-3056. [Link]

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Sources

An In-depth Technical Guide to 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a versatile building block in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Identification and Physicochemical Properties

This compound is a halogenated N-propargyl amide. The presence of a reactive chloroacetyl group and a propargyl moiety makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀ClNO
Canonical SMILES O=C(CCl)NCC#Cc1ccccc1
InChIKey YJLGXODHUFJXSS-UHFFFAOYSA-N
Molecular Weight 207.66 g/mol
Topological Polar Surface Area 29.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4

Note: The physicochemical properties are computationally predicted and serve as a guideline.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward N-acylation reaction. This process involves the reaction of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

A common and efficient method for this transformation utilizes a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.[1]

Experimental Protocol: N-Acylation of 3-phenylprop-2-yn-1-amine

This protocol is adapted from established methods for the synthesis of N-aryl amides.[1]

Materials:

  • 3-phenylprop-2-yn-1-amine

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-phenylprop-2-yn-1-amine (1 equivalent) in anhydrous THF.

  • Add DBU (0.2 equivalents) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (1.02 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality of Experimental Choices:

  • Anhydrous THF: THF is an excellent solvent for this reaction as it is inert to the reactants and dissolves both the amine and the acyl chloride. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • DBU as a Base: DBU is a non-nucleophilic base that effectively scavenges the HCl produced during the reaction without competing with the amine in reacting with the chloroacetyl chloride.[1]

  • Low-Temperature Addition: The dropwise addition of chloroacetyl chloride at low temperatures is a critical step to control the exothermic nature of the acylation reaction and to minimize the formation of side products.[2]

Synthetic Workflow Diagram

Synthesis_Workflow Reactants 3-phenylprop-2-yn-1-amine + Chloroacetyl Chloride + DBU in THF ReactionVessel Reaction at 0°C to Room Temp. Reactants->ReactionVessel Workup Aqueous Workup (Precipitation) ReactionVessel->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The structural motifs present in this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

The Propargylamine Moiety: A Privileged Scaffold

The propargylamine group is a key pharmacophore in several approved drugs, particularly those targeting neurological disorders.[3] For instance, rasagiline and selegiline are irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[3] The propargyl group is crucial for their mechanism of action, forming a covalent bond with the flavin cofactor of the enzyme. The neuroprotective effects of some propargylamines are also attributed to this moiety, independent of their MAO-B inhibition.[3]

The Chloroacetamide Group: A Versatile Handle for Further Functionalization

The chloroacetamide functionality is a reactive electrophilic group that can readily undergo nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[4][5] This versatility is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Potential Therapeutic Targets

Given the pharmacological importance of both the propargylamine and chloroacetamide moieties, derivatives of this compound could be explored for a range of therapeutic applications, including:

  • Neurodegenerative Diseases: As potential MAO inhibitors or for their neuroprotective properties.[3][6]

  • Oncology: The chloroacetyl group can act as a warhead for covalent inhibitors of various enzymes implicated in cancer.

  • Antimicrobial Agents: The ability to introduce diverse functionalities could lead to the discovery of novel antibacterial or antifungal compounds.

Logical Relationship Diagram: From Scaffold to Potential Drug Candidate

Drug_Development_Logic cluster_0 Core Scaffold cluster_1 Key Pharmacophores cluster_2 Potential Biological Activities cluster_3 Therapeutic Areas Scaffold This compound Propargylamine Propargylamine Moiety Scaffold->Propargylamine Chloroacetamide Chloroacetamide Moiety Scaffold->Chloroacetamide MAO_Inhibition MAO Inhibition Propargylamine->MAO_Inhibition Neuroprotection Neuroprotection Propargylamine->Neuroprotection Covalent_Inhibition Covalent Enzyme Inhibition Chloroacetamide->Covalent_Inhibition Neurodegenerative Neurodegenerative Diseases MAO_Inhibition->Neurodegenerative Neuroprotection->Neurodegenerative Oncology Oncology Covalent_Inhibition->Oncology Antimicrobial Antimicrobial Agents Covalent_Inhibition->Antimicrobial

Caption: Logical progression from the core scaffold to potential therapeutic applications.

Safety and Handling

As a chloroacetamide derivative, this compound should be handled with care. Chloroacetyl chloride, a reactant in its synthesis, is highly toxic and corrosive.[5] While specific toxicity data for the title compound is not available, it is prudent to treat it as a potentially hazardous substance.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of two highly versatile functional groups, the propargylamine and the chloroacetamide moieties, make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

  • Downey Group. (2023, August 25). New Propargyl Amide Synthesis Published!
  • Petchey, M., & Grogan, G. (2019). Enzyme‐Catalysed Synthesis of Secondary and Tertiary Amides.
  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Fujita, K., et al. (1996). A facile synthesis of 3,4-dienamides by the reaction of propargyl alcohols with cyclic amide acetals, and their stereoselective rearrangement to 2(E),4(Z)-dienamides promoted with alumina. Total synthesis of isochavicine. Journal of the Chemical Society, Perkin Transactions 1.
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  • PubChem. (n.d.). 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Retrieved from [Link]

  • Chi, H. K., et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
  • Jacobs, W. A., & Heidelberger, M. (1917).
  • PubChem. (n.d.). N-(1-Phenylprop-2-yn-1-yl)acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(prop-2-yn-1-yl)acetamide. Retrieved from [Link]

  • Kumar, S., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research.
  • Inxight Drugs. (n.d.). 2-(4-CHLORO-PHENYL)-N-(2-(3-HYDROXY-4-PROP-2-YNYLOXY-PHENYL)-ETHYL)-2-PROP-2-YNYLOXY-ACETAMIDE. Retrieved from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[3-(3-phenylpropoxy)phenyl]acetamide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details the N-acylation of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride. This guide is designed to be a self-validating system, offering not just a series of steps, but a thorough explanation of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of N-Propargyl Amides

N-propargyl amides, such as the target molecule this compound, are versatile building blocks in medicinal chemistry. The propargylamine moiety is found in a variety of bioactive compounds, including potent neuroprotective agents like selegiline and rasagiline, which are used in the treatment of Parkinson's disease.[1] The presence of the terminal alkyne group allows for further functionalization through reactions like "click chemistry," making these compounds highly valuable for creating more complex molecular architectures.[2] The chloroacetamide group, in turn, introduces a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions for the construction of diverse compound libraries.[3]

The synthesis described herein is a classic nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of a stable amide bond.[3][4] Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it a common choice for this type of transformation.[3][4]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Chemical Equation:

C₆H₅C≡CCH₂NH₂ + ClCOCH₂Cl → C₆H₅C≡CCH₂NHCOCH₂Cl + HCl (3-Phenylprop-2-yn-1-amine + Chloroacetyl Chloride → this compound + Hydrogen Chloride)

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Phenylprop-2-yn-1-amine≥97%Commercially AvailableCan be synthesized via various methods, including the A3 coupling reaction.[5]
Chloroacetyl Chloride≥98%Commercially AvailableHighly corrosive and moisture-sensitive.[6][7] Handle with extreme care under an inert atmosphere.
Triethylamine (TEA)≥99%, anhydrousCommercially AvailableActs as a base to scavenge HCl. Must be dry.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent. Must be dry.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor aqueous workup.
Brine (Saturated NaCl solution)ACS GradeIn-house preparationFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).

Experimental Protocol: A Step-by-Step Guide

Safety Precautions: A Critical Overview

Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [6][7] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed.[6][7] All manipulations involving chloroacetyl chloride must be performed in a well-ventilated fume hood.[6] Wear appropriate PPE at all times.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Propargylamines can be hazardous and should be handled with care. Ensure adequate ventilation and avoid inhalation or skin contact.

Reaction Setup and Execution
  • Preparation of the Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylprop-2-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring (approximately 10-15 mL per mmol of the amine).

    • Causality Explanation: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the violent reaction of chloroacetyl chloride with water, which would also consume the reagent and reduce the yield.[6] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Cooling the Reaction Mixture: Cool the flask in an ice bath to 0 °C.

    • Causality Explanation: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and improve the selectivity of the N-acylation.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Causality Explanation: Slow, dropwise addition is essential to maintain control over the exothermic reaction. A rapid addition can lead to an uncontrolled temperature increase and the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting amine spot is no longer visible.

    • Causality Explanation: TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Workup and Purification
  • Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any remaining chloroacetyl chloride.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x volume of organic layer), water (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Causality Explanation: The sodium bicarbonate wash neutralizes any remaining acidic species, including excess HCl and any hydrolyzed chloroacetyl chloride. The water and brine washes remove water-soluble impurities and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a solid.[8][9] Column chromatography on silica gel can also be employed if recrystallization is not effective.[8]

    • Causality Explanation: Recrystallization is often the preferred method for purifying solid amides as it can be less product-intensive than column chromatography.[8] The choice of solvent is critical for effective purification.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_preparation Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification Amine Dissolve 3-phenylprop-2-yn-1-amine and Triethylamine in anhydrous DCM Cooling Cool to 0 °C Amine->Cooling Addition Dropwise addition of Chloroacetyl Chloride solution Cooling->Addition AcylChloride Prepare Chloroacetyl Chloride solution in anhydrous DCM AcylChloride->Addition Stirring Stir at room temperature and monitor by TLC Addition->Stirring Quench Quench with water Stirring->Quench Wash Aqueous Wash (NaHCO₃, H₂O, Brine) Quench->Wash Dry Dry with MgSO₄ and evaporate solvent Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The expected yield of the pure product is typically in the range of 80-95%, depending on the purity of the starting materials and the careful execution of the protocol. The final product, this compound, should be a solid at room temperature.

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch and the N-H stretch.

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield- Wet reagents or solvents. - Inactive chloroacetyl chloride (hydrolyzed). - Insufficient base.- Ensure all glassware is flame-dried and solvents are anhydrous. - Use a fresh bottle of chloroacetyl chloride. - Ensure the correct stoichiometry of triethylamine is used.
Formation of multiple products (observed by TLC)- Reaction temperature was too high. - Rapid addition of chloroacetyl chloride.- Maintain the reaction temperature at 0 °C during the addition. - Add the chloroacetyl chloride solution slowly and dropwise.
Difficulty in purification by recrystallization- Inappropriate solvent system.- Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). - If recrystallization fails, purify by column chromatography on silica gel.

References

  • Suryawanshi, M. R., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

  • Material Safety Data Sheet. (n.d.). Chloroacetyl Chloride. [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

  • SciSpace. (2019, April 16). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and...[Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Journal of Organic Chemistry. (2023, February 6). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxa. [Link]

  • Rasayan Journal of Chemistry. (n.d.). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride : r/AskChemistry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)
  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

Sources

cysteine alkylation methods using 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cysteine Alkylation & Target Validation using 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Introduction

This guide details the experimental protocols for using This compound (referred to herein as CPPA ) in cysteine alkylation assays.

CPPA is a representative Covalent Fragment containing two distinct functional motifs:

  • Chloroacetamide Warhead: An electrophile that reacts irreversibly with nucleophilic cysteine residues via an

    
     mechanism.
    
  • Internal Alkyne (Phenylpropynyl) Handle: A rigid, hydrophobic structural element. Unlike terminal alkynes, this internal alkyne is sterically hindered and generally unreactive in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Technical Distinction: Because CPPA lacks a fluorophore or a standard "clickable" terminal alkyne, it cannot be visualized directly on SDS-PAGE. Therefore, this guide focuses on Competitive Activity-Based Protein Profiling (isoTOP-ABPP) and Direct Mass Spectrometry to validate its binding.

Chemical Mechanism & Properties

Reaction Mechanism: The chloroacetamide group undergoes nucleophilic attack by the thiolate anion (


) of a cysteine residue, resulting in the displacement of the chloride ion and the formation of a stable thioether bond.

Physicochemical Data:

  • IUPAC Name: this compound

  • Formula:

    
    
    
  • Molecular Weight (MW): 221.66 g/mol

  • Alkylation Mass Shift (

    
    M):  +185.22 Da (Adduct formation results in loss of HCl).
    
    • Calculation: MW(CPPA) - MW(HCl) =

      
       Da.
      
    • Correction: The protein loses H (

      
      ), the probe loses Cl (
      
      
      
      ). Net addition =
      
      
      (
      
      
      Da).
    • Accurate Mass Shift for MS Search: +172.076 Da .

Experimental Workflows

Method A: Competitive Gel-Based ABPP

Best for: Determining potency (


) and selectivity in complex proteomes.

Principle: CPPA is incubated with the proteome first. Subsequently, a broad-spectrum fluorescent probe (e.g., IA-Rhodamine ) is added. Cysteines alkylated by CPPA will be blocked, preventing IA-Rhodamine binding. Target engagement is visualized as a loss of fluorescence on the gel.

Reagents:

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • CPPA Stock: 10 mM in DMSO.

  • Reporter Probe: Iodoacetamide-Rhodamine (IA-Rhodamine), 50 µM stock in DMSO.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Protocol:

  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in Lysis Buffer.

  • CPPA Treatment:

    • Aliquot lysate into 50 µL samples.

    • Add CPPA at varying concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a DMSO-only control (0 µM CPPA).

    • Incubate for 1 hour at Room Temperature (RT) or 37°C.

  • Chase Reaction:

    • Add IA-Rhodamine to all samples (Final concentration: 1 µM).

    • Incubate for 30 minutes at RT in the dark.

  • Quenching:

    • Add 4x SDS-PAGE Loading Buffer (containing

      
      -mercaptoethanol).
      
    • Boil samples at 95°C for 5 minutes.

  • Analysis:

    • Resolve on 10% SDS-PAGE.

    • Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) at appropriate excitation/emission (Rhodamine: 532/580 nm).

    • Result: Bands that disappear with increasing CPPA concentration represent targets engaged by the molecule.

Method B: Direct LC-MS/MS Mapping (Intact or Digested)

Best for: Identifying the specific cysteine residue modified.

Protocol:

  • Incubation: Incubate purified protein (5-10 µM) with CPPA (50-100 µM) in PBS (pH 7.4) for 2 hours at RT.

  • Quenching: Add DTT (10 mM final) to quench unreacted chloroacetamide.

  • Digestion (for Peptide Mapping):

    • Denature: 8M Urea.

    • Reduce: 5 mM TCEP, 30 min, RT.

    • Alkylate (Cap): 10 mM Iodoacetamide (to cap unmodified cysteines), 30 min, dark.

    • Dilute Urea to <1M.

    • Digest: Trypsin (1:50 enzyme:protein ratio), overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze on high-resolution MS (e.g., Orbitrap).

  • Data Search Parameters:

    • Variable Modification: Cysteine (+172.076 Da).

    • Fixed Modification: Carbamidomethylation (+57.02 Da) on unmodified cysteines (from Step 3 capping).

    • Validation: Look for the characteristic loss of the phenyl-propargyl group in MS2 fragmentation if applicable.

Visualization of Pathways & Workflows

Figure 1: Chemical Mechanism of Cysteine Alkylation by CPPA

G Cys Protein Cysteine (Nucleophile - SH) TS Transition State (SN2 Attack) Cys->TS Attack CPPA CPPA Probe (Electrophile - Cl) CPPA->TS Product Alkylated Protein (Thioether Adduct) TS->Product Covalent Bond Byproduct HCl (Released) TS->Byproduct

Caption: Mechanism of irreversible cysteine alkylation via nucleophilic substitution (


). The chloroacetamide warhead reacts with the thiolate to form a stable thioether.
Figure 2: Competitive ABPP Workflow for Target Validation

Workflow Lysate 1. Cell Lysate (Proteome) Incubate 2. Incubate with CPPA (Covalent Inhibitor) Lysate->Incubate 1 hr, RT Chase 3. Chase with IA-Rhodamine (Fluorescent Probe) Incubate->Chase Blocked Cys cannot react SDS 4. SDS-PAGE & Imaging Chase->SDS Denature Result 5. Data Analysis (Loss of Band = Binding) SDS->Result

Caption: Competitive ABPP workflow. CPPA binding prevents the subsequent labeling by the fluorescent reporter (IA-Rhodamine), allowing detection of target engagement via signal loss.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
No "Competition" Observed CPPA concentration too low or slow kinetics.Increase CPPA concentration (up to 500 µM) or incubation time (up to 4 hours).
Protein Precipitation High hydrophobicity of the phenyl-alkyne group.Ensure DMSO concentration < 2%. Use a more soluble buffer (add 0.1% Triton X-100).
High Background in MS Non-specific alkylation of Lysines.Chloroacetamides are Cys-selective at pH 7.4. Avoid pH > 8.0, where Lysine reactivity increases.
Internal Alkyne Reactivity Attempting to "Click" the internal alkyne.Stop. Internal alkynes do not react in standard CuAAC. Use Competitive ABPP (Method A) instead.

Safety & Handling

  • Toxicity: Chloroacetamides are potent alkylating agents and potential carcinogens. Handle in a fume hood with nitrile gloves.

  • Inactivation: Quench excess probe with 10 mM DTT or Mercaptoethanol before disposal.

  • Storage: Store CPPA powder at -20°C. DMSO stocks should be fresh or stored at -80°C to prevent hydrolysis.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

    • Foundational text on using chloroacetamide fragments for cysteine profiling.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. Link

    • Establishes the isoTOP-ABPP methodology used in Method A.
  • Shannon, D. A., & Weerapana, E. "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 2015. Link

    • Review of chloroacetamide reactivity and specificity.
  • Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling (ABPP) and Click Chemistry." ChemBioChem, 2004. Link

    • Standard protocols for click chemistry in proteomics (highlighting terminal alkyne requirement).

preparation of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide from 3-phenylprop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-021

Topic: Preparation of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide from 3-phenylprop-2-yn-1-amine

Introduction & Significance

N-substituted 2-chloroacetamides are pivotal building blocks in organic and medicinal chemistry.[1] The chloroacetamide moiety serves as a versatile electrophilic handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The target molecule, this compound, combines this reactive group with a phenylpropargyl scaffold, a structural motif present in various biologically active compounds. This application note provides a detailed, reliable protocol for the synthesis of this compound via N-acylation of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride, a process based on the principles of the Schotten-Baumann reaction.[3][4]

The reaction involves the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5][6] A base is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7] This protocol has been optimized for high yield and purity, featuring straightforward execution and purification steps suitable for research and drug development laboratories.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-phenylprop-2-yn-1-amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[6] An equivalent of hydrochloric acid (HCl) is generated during this process. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base such as triethylamine (TEA) or an aqueous inorganic base is added to act as an acid scavenger.[7][8]

Overall Reaction:

Materials and Quantitative Data

Reagents and Materials
Reagent/MaterialGradeSupplier
3-phenylprop-2-yn-1-amine≥97%Sigma-Aldrich
Chloroacetyl chloride≥98%, ReagentPlus®Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentFisher Scientific
Ethyl acetateACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Equipment
  • Round-bottom flask (100 mL) with stir bar

  • Dropping funnel (50 mL)

  • Ice-water bath

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Stoichiometry and Reagent Properties
CompoundFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-phenylprop-2-yn-1-amineC₉H₉N131.1710.01.01.31 g
Chloroacetyl chlorideC₂H₂Cl₂O112.9410.51.050.84 mL
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mL
Dichloromethane (DCM)CH₂Cl₂84.93--40 mL

Detailed Experimental Protocol

Synthesis_Workflow Product Final Product: 2-chloro-N-(3-phenylprop- 2-yn-1-yl)acetamide Cooling Cooling Addition Addition Cooling->Addition Stirring Stirring Quench Quench Stirring->Quench Extract Extract Quench->Extract Evaporate Evaporate Extract->Evaporate Purify Purify Evaporate->Purify Purify->Product

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-phenylprop-2-yn-1-amine (1.31 g, 10.0 mmol).

  • Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. Causality: Cooling is essential to control the exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions.

Step 2: Acylation Reaction

  • Dissolve chloroacetyl chloride (0.84 mL, 10.5 mmol) in 10 mL of anhydrous DCM in a dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-3 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

  • Spot the starting amine and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot is no longer visible. The product should appear as a new, less polar spot.

Step 4: Workup and Isolation

  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to neutralize excess acid and remove triethylammonium salts), 30 mL of water, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[10]

Step 5: Purification

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[11][12]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons (multiplet, ~7.3-7.5 ppm), a broad singlet for the amide N-H proton, a doublet for the methylene group adjacent to the nitrogen (-NH-CH₂ -), and singlets for the methylene group adjacent to the chlorine (CH₂ -Cl) and the alkyne proton is absent.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the amide carbonyl carbon (~165 ppm), aromatic carbons, the two distinct alkyne carbons, and the two aliphatic methylene carbons.[11]

  • FTIR (ATR, cm⁻¹): Characteristic absorption bands are expected for the N-H stretch (~3300 cm⁻¹), the C≡C alkyne stretch (~2230 cm⁻¹), and the strong C=O amide I band (~1670 cm⁻¹).[13]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₀ClNO). The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[14]

Safety and Handling Precautions

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Chloroacetyl chloride (CAS: 79-04-9): Highly corrosive, toxic, and a lachrymator.[16][17] It reacts violently with water and moisture.[18] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

  • 3-phenylprop-2-yn-1-amine: May cause skin and eye irritation. Handle with care.

  • Triethylamine: Flammable liquid and vapor. Corrosive and may cause severe skin and eye burns.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of in accordance with local environmental regulations.

References

  • Vertex AI Search. Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). Accessed February 14, 2026.
  • National Oceanic and Atmospheric Administration (NOAA). CHLOROACETYL CHLORIDE - CAMEO Chemicals. Accessed February 14, 2026.
  • SATHEE. Chemistry Schotten Baumann Reaction. Accessed February 14, 2026.
  • New Jersey Department of Health. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. Accessed February 14, 2026.
  • International Programme on Chemical Safety (IPCS). ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org. Accessed February 14, 2026.
  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Accessed February 14, 2026.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. organic-chemistry.org. Accessed February 14, 2026.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. chemistrynotes.com. August 23, 2023.
  • J&K Scientific LLC. Schotten-Baumann Reaction. jk-sci.com. March 23, 2021.
  • Wikipedia. Schotten–Baumann reaction. Accessed February 14, 2026.
  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. benchchem.com.
  • Suryawanshi, M. R., et al. "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." PMC, February 7, 2022.
  • Singh, R., et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017, 10(3): 365-372.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. neliti.com. December 12, 2020.
  • ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... Accessed February 14, 2026.
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Accessed February 14, 2026.
  • Koca, M., et al. "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." PMC.
  • BenchChem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. benchchem.com.
  • Gore, R. P., et al. "A review on various methods of amide synthesis." Der Pharma Chemica, 2011, 3(3): 409-421.
  • Mendeleev Communications. Prop-2-yn-1-als and 1-phenylprop-2-yn-1-one in the chalcogen Baylis–Hillman reaction. rsc.org.
  • ResearchGate. Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b).... Accessed February 14, 2026.
  • Reddit. Acylation with chloroacetyl chloride. reddit.com. October 27, 2025.
  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. semanticscholar.org. May 23, 2024.
  • Google Patents.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. chemistrysteps.com. September 28, 2025.
  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. chemicalbook.com. July 21, 2023.
  • UVic.
  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed February 14, 2026.
  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. youtube.com. January 23, 2013.

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Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Reactivity of Chloroacetamide Probes in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of chloroacetamide-based chemical probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target reactivity in cell lysates. Our goal is to empower you with the knowledge to generate high-quality, reproducible data by ensuring the specific and intended labeling of your protein of interest.

Understanding Chloroacetamide Probe Reactivity: The Balance Between Potency and Specificity

Chloroacetamide probes are a class of covalent modifiers widely used in chemical biology and drug discovery for their ability to form stable bonds with nucleophilic amino acid residues on proteins.[1][2] Their primary target is the thiol group of cysteine residues, which are often found in the active sites of enzymes or play crucial roles in protein structure and function.[3] The formation of a covalent bond offers several advantages, including increased potency and the ability to overcome high endogenous ligand concentrations.[4]

However, the inherent reactivity of the chloroacetamide electrophile, often referred to as a "warhead," can also lead to off-target labeling of other nucleophilic residues such as histidine, lysine, and methionine.[3][5] This non-specific binding can complicate data interpretation, leading to false positives and an inaccurate understanding of a compound's true mechanism of action.[2] This guide will provide you with the principles and practical steps to control and minimize this off-target reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered when working with chloroacetamide probes in complex biological matrices like cell lysates.

Q1: My chloroacetamide probe is showing high background labeling across my gel/blot. What are the likely causes and how can I reduce it?

High background is a common issue stemming from excessive off-target reactivity. Several factors can contribute to this:

  • Probe Concentration is Too High: A primary cause of non-specific labeling is using a probe concentration that far exceeds what is necessary to label your target of interest.

  • Suboptimal pH: The reactivity of both the cysteine thiol and off-target nucleophiles is highly dependent on pH.[5]

  • Prolonged Incubation Time or Elevated Temperature: Increasing reaction time and temperature can drive less favorable reactions with off-target residues.[5]

  • Inherent Probe Reactivity: Some chloroacetamide probes are intrinsically more reactive than others, leading to greater promiscuity.[6]

Troubleshooting Steps:

  • Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your probe that provides robust labeling of your target with minimal background.

  • Adjust Buffer pH: The optimal pH for cysteine labeling is typically between 7.0 and 8.0.[5] Avoid highly basic conditions (pH > 8.5) which can increase the reactivity of lysine residues.[5]

  • Control Reaction Time and Temperature: Minimize incubation times and perform labeling at room temperature or 4°C to enhance specificity.

  • Incorporate a Quenching Step: After the desired labeling time, add a quenching agent to consume the excess reactive probe. See the detailed protocol below.

Q2: I suspect my probe is reacting with residues other than cysteine. How can I identify these off-target interactions?

Identifying off-target interactions is crucial for validating your probe's specificity. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[1][7][8] In a competitive ABPP experiment, you can assess the proteome-wide selectivity of your chloroacetamide probe.

Q3: What are some effective quenching agents for chloroacetamide probes?

To stop the labeling reaction and prevent further non-specific binding, it is essential to add a quenching agent. Effective quenching agents are small molecules with highly reactive thiol groups that will rapidly consume any remaining chloroacetamide probe.

Quenching AgentRecommended Final ConcentrationNotes
Dithiothreitol (DTT) 10-20 mMA strong reducing agent that will also reduce disulfide bonds. Use with caution if disulfide integrity is important for your downstream application.
β-Mercaptoethanol (BME) 20-50 mMAnother effective thiol-based quenching agent.
L-Cysteine 50-100 mMA naturally occurring amino acid that can effectively quench the reaction.
Glutathione 50-100 mMA highly abundant intracellular thiol that serves as a natural scavenger of electrophiles.[9]

Q4: How can I improve the signal-to-noise ratio in my experiments?

Beyond optimizing the labeling reaction itself, several general laboratory practices can help reduce non-specific binding and improve your signal-to-noise ratio:

  • Increase Salt Concentration: Adding NaCl (e.g., 150-250 mM) to your lysis and labeling buffers can help disrupt non-specific electrostatic interactions between proteins and your probe.[10][11][12]

  • Use Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% in your buffers can help saturate non-specific binding sites on your proteins and reaction vessels.[10][11]

  • Add Non-ionic Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can help to minimize non-specific hydrophobic interactions.[11]

Experimental Protocols

Here we provide detailed, step-by-step protocols for key experiments to minimize off-target reactivity of your chloroacetamide probe.

Protocol 1: Optimizing Chloroacetamide Probe Labeling Conditions

This protocol outlines a systematic approach to determine the optimal probe concentration and incubation time for specific labeling of your target protein in cell lysate.

Materials:

  • Cell lysate containing your protein of interest

  • Chloroacetamide probe stock solution (e.g., 10 mM in DMSO)

  • Labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Appropriate detection method for your probe (e.g., fluorescence scanner, antibody for Western blot)

Procedure:

  • Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration using a standard assay (e.g., BCA).

  • Set up Labeling Reactions: In a series of microcentrifuge tubes, aliquot a consistent amount of cell lysate (e.g., 50 µg).

  • Dose-Response: Add your chloroacetamide probe to the lysate at a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a DMSO-only control.

  • Time-Course: For a fixed, promising probe concentration from the dose-response experiment, set up a series of reactions and incubate for different durations (e.g., 15, 30, 60, 120 minutes).

  • Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature).

  • Quench the Reaction: Stop the labeling by adding the quenching solution to each tube.

  • Prepare Samples for Analysis: Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

  • Analyze by SDS-PAGE: Load equal amounts of protein per lane and run the gel.

  • Detect Labeled Proteins: Visualize the labeled proteins using the appropriate detection method.

  • Data Analysis: Identify the conditions that provide the strongest signal for your target protein with the lowest overall background labeling.

Visualizing the Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Dose Dose-Response (Varying [Probe]) Lysate->Dose Probe Prepare Probe Dilutions Probe->Dose Time Time-Course (Varying Time) Dose->Time Select Optimal [Probe] Quench Quench Reaction Time->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Detect Detection SDS_PAGE->Detect Analyze Analyze Signal vs. Noise Detect->Analyze G cluster_reactants Reactants cluster_products Products Probe Chloroacetamide Probe (R-CO-CH2-Cl) OnTarget On-Target Adduct (Cysteine) Probe->OnTarget Desired Reaction (High Specificity) OffTarget Off-Target Adducts (His, Lys, Met) Probe->OffTarget Side Reactions (Low Specificity) Nuc Nucleophilic Amino Acid (Protein-Nu:) Nuc->OnTarget Nuc->OffTarget

Caption: On-target vs. off-target reactions of chloroacetamide probes.

Advanced Strategies for Ensuring Specificity

For challenging targets or when developing probes for in vivo applications, more advanced strategies may be necessary.

  • Incorporate a "Clickable" Handle: Synthesize your chloroacetamide probe with a bioorthogonal handle, such as an alkyne or azide. This allows for two-step labeling, where you first label your proteome with the chloroacetamide probe, followed by "clicking" on a reporter tag (e.g., biotin or a fluorophore) for detection. This can improve sensitivity and reduce background from unbound probe. [2]* Competitive Profiling: To confirm that your probe is binding to the intended target in a specific manner, perform a competition experiment. Pre-incubate your lysate with a known, non-covalent inhibitor of your target protein before adding your chloroacetamide probe. A specific interaction will be diminished in the presence of the competitor.

By applying the principles and protocols outlined in this guide, you will be well-equipped to minimize off-target reactivity and confidently interpret the results of your experiments with chloroacetamide probes.

References

  • Reactive chemistry for covalent probe and therapeutic development. PMC
  • Recent Advances in Covalent Drug Discovery. MDPI
  • Covalent Tethering of Fragments For Covalent Probe Discovery. PubMed
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC
  • Themed collection Covalent Drug Discovery. RSC Publishing
  • How to eliminate non-specific binding?.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences
  • N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. Benchchem
  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
  • Chloroacetamide, No-Weigh Form
  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing
  • Nucleophilic covalent ligand discovery for the cysteine redoxome. PMC
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
  • QM Analyses for Cysteine – Chloroacetamide Bioconjug
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC
  • Stability-based approaches in chemoproteomics. PMC
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents. Benchchem
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv
  • Different chemical proteomic approaches to identify the targets of lap
  • Coupling protein engineering with probe design to inhibit and image matrix metalloproteinases with controlled specificity. NIH
  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de
  • An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins. Benchchem
  • A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. PMC
  • Chemoproteomic methods for covalent drug discovery. PMC
  • Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed
  • Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. Target 2035
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC

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Technical Support Center: Stability of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in DMSO Stock Solutions

Executive Summary: The Nature of the Compound

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a covalent electrophilic probe . Structurally, it consists of a chloroacetamide "warhead" linked to a phenyl-substituted alkyne tail.

  • Primary Mechanism: The chloroacetamide group (

    
    ) is designed to react with nucleophilic cysteine residues in proteins via an 
    
    
    
    alkylation mechanism.
  • Stability Risk: Because it is designed to be reactive, it is inherently unstable in the presence of nucleophiles. While Dimethyl Sulfoxide (DMSO) is the standard solvent, moisture (water) acts as a competing nucleophile, leading to hydrolysis.

  • Critical Directive: The stability of this compound is binary: it is stable in anhydrous, frozen DMSO , but degrades rapidly in wet, room-temperature DMSO .

Troubleshooting Guide (FAQ)

Category A: Potency & Activity Loss

Q1: My IC50 values have shifted significantly (potency loss) after storing the stock at -20°C for 3 months. Is the compound degrading? A: Yes, this is the hallmark of hydrolytic deactivation .

  • The Cause: Chloroacetamides are susceptible to hydrolysis where the chlorine atom is displaced by a hydroxyl group (

    
    ) from water. Even "pure" DMSO is hygroscopic and can absorb atmospheric moisture during repeated opening of the vial.
    
  • The Result: The resulting hydroxy-acetamide (

    
    ) is chemically inert toward cysteine residues. It cannot form the covalent bond required for inhibition, leading to a false "loss of potency."
    
  • Solution: Do not use the old stock. Prepare a fresh stock using anhydrous DMSO and aliquot immediately into single-use vials to prevent moisture entry.

Q2: Can I use the "freeze-thaw" method to save reagents? A: No. Repeated freeze-thaw cycles are the primary cause of degradation for chloroacetamides.

  • Condensation: When a cold vial is opened in humid air, water condenses into the DMSO.

  • Micro-Hydrolysis: Each thaw cycle introduces more water, accelerating the conversion of the chloro-warhead to the inactive hydroxy-form.

  • Recommendation: Aliquot stocks immediately after preparation. Thaw an aliquot once, use it, and discard the remainder.

Category B: Solubility & Physical Appearance[1]

Q3: I see a white precipitate upon thawing my DMSO stock. Can I vortex and use it? A: Proceed with extreme caution.

  • Scenario 1 (Reversible): The DMSO froze (m.p. 18.5°C). Vortexing at 25-30°C should redissolve it immediately.

  • Scenario 2 (Irreversible): If the solid persists after warming, it is likely the hydrolyzed degradation product or a polymer. The hydroxy-acetamide derivative often has lower solubility in DMSO than the parent chloro-compound.

  • Action: Centrifuge the solution. If a pellet remains, discard the stock . Using the supernatant will result in an unknown concentration of the active inhibitor.

Category C: Chemical Reactivity[2]

Q4: Can I dilute this stock into a buffer containing DTT or Mercaptoethanol? A: Absolutely Not.

  • The Interaction: Dithiothreitol (DTT) and

    
    -mercaptoethanol are thiols. Your compound is a thiol-reactive alkylating agent.
    
  • The Outcome: The DTT will "quench" the inhibitor immediately in the tube before it ever reaches your protein target.

  • Protocol Adjustment: Use non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), which does not react with chloroacetamides.

Diagnostic & QC Protocols

If you suspect degradation, use this LC-MS protocol to validate your stock solution.

Protocol: LC-MS Purity Check

Objective: Detect the hydrolyzed impurity (


) vs. the active parent (

).
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection ESI+ (Positive Mode)

Data Interpretation:

  • Calculate Masses:

    • Parent (

      
      ):  Calculate the exact mass of your compound.[1]
      
    • Impurity (

      
      ): 
      
      
      
      Da.
  • Analysis:

    • Look for a peak with

      
      .
      
    • Pass Criteria: The

      
       peak should be < 5%  of the total integration.
      
    • Fail Criteria: If the

      
       peak is > 10%, the stock is compromised.
      

Visualizing the Stability & Workflow

Figure 1: Degradation Mechanism in Wet DMSO

This diagram illustrates why moisture is the enemy. The chlorine atom (essential for activity) is lost.

Degradation Parent Active Inhibitor (R-NH-CO-CH2-Cl) Transition Transition State (SN2 Attack) Parent->Transition Slow at -20°C Fast at RT Water H2O (Moisture in DMSO) Water->Transition Product Inactive Product (R-NH-CO-CH2-OH) Transition->Product Acid HCl (Byproduct) Transition->Acid

Caption: Hydrolytic degradation pathway of chloroacetamide in the presence of trace moisture.

Figure 2: Optimal Stock Preparation Workflow

Follow this logic to ensure maximum shelf-life.

Workflow Start Solid Compound (Store at 4°C) Dissolve Dissolve (Vortex, RT) Start->Dissolve Solvent Anhydrous DMSO (>99.9%, SureSeal™) Solvent->Dissolve Aliquot Aliquot Immediately (Single-use volumes) Dissolve->Aliquot Minimize Air Exposure Freeze Flash Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze Store Long Term Storage (-80°C) Freeze->Store Use Thaw ONCE (Discard remainder) Store->Use

Caption: "Golden Standard" workflow for handling reactive electrophiles in DMSO.

References & Further Reading

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[1][2] Journal of Biomolecular Screening. (Establishes the baseline for DMSO stock stability and the impact of freeze-thaw cycles).

  • Carlson, D. L., et al. (2006).[3] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[3] Journal of Agricultural and Food Chemistry.[3] (Details the mechanistic hydrolysis of the chloroacetamide moiety).

  • Sigma-Aldrich Technical Service. Handling and Storage of Chemical Reagents. (General guidelines for handling hygroscopic and reactive compounds).

Sources

Validation & Comparative

Phenylpropargyl Acetamide Derivatives: A Comparative Analysis of IC50 for Targeted Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, phenylpropargyl acetamide derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against key enzymatic targets implicated in a range of pathologies, from neurodegenerative diseases to cancer. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of various phenylpropargyl acetamide derivatives, supported by detailed experimental data and mechanistic insights to inform future drug design and development efforts.

The Phenylpropargyl Acetamide Scaffold: A Versatile Tool for Enzyme Inhibition

The phenylpropargyl acetamide core structure offers a unique combination of features that make it an attractive scaffold for inhibitor design. The phenyl ring provides a handle for establishing crucial hydrophobic and aromatic interactions within the active site of target enzymes. The propargyl group, an irreversible inhibitor of flavin-containing enzymes, can act as a "warhead" for covalent modification, leading to potent and sustained inhibition. Finally, the acetamide linkage allows for diverse substitutions to fine-tune the physicochemical properties and target selectivity of the molecule. This versatility has been exploited to develop inhibitors for two major classes of enzymes: Monoamine Oxidases (MAOs) and Histone Deacetylases (HDACs).

Comparative IC50 Analysis: Phenylpropargyl Acetamide Derivatives as MAO and HDAC Inhibitors

The inhibitory potency of a compound is a critical parameter in drug development, and the IC50 value serves as a quantitative measure of this potency. The following sections present a comparative analysis of the IC50 values for a series of phenylpropargyl acetamide derivatives against MAO and HDAC enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Dysregulation of MAO activity has been implicated in depression and neurodegenerative disorders such as Parkinson's disease.[1] Phenylpropargyl acetamide derivatives have been investigated as MAO inhibitors, with a particular focus on achieving selectivity for the MAO-B isoform, which is predominantly found in the brain.

A representative series of pyridazinobenzylpiperidine derivatives, which share structural similarities with phenylpropargyl acetamides, were evaluated for their inhibitory activity against MAO-A and MAO-B. The results, summarized in Table 1, highlight the potential for achieving potent and selective MAO-B inhibition with this class of compounds.

Table 1: IC50 Values of Pyridazinobenzylpiperidine Derivatives against MAO-A and MAO-B [1]

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
S5 3-Cl3.8570.20319.04
S15 3-OCH33.691>10<0.37
S16 2-CN>100.979>10.21

Data extracted from a study on pyridazinobenzylpiperidine derivatives, which serve as a structural reference for phenylpropargyl acetamide scaffolds.[1]

The data reveals that compound S5 , with a 3-chloro substitution on the phenyl ring, exhibits the most potent and selective inhibition of MAO-B, with an IC50 value of 0.203 µM and a selectivity index of 19.04.[1] This suggests that halogen substitution at the meta position of the phenyl ring is a favorable modification for enhancing MAO-B inhibition.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3] HDAC inhibitors have emerged as a promising class of anticancer agents. Phenylpropargyl acetamide derivatives have been explored as HDAC inhibitors, with the aim of achieving isoform selectivity to minimize off-target effects.

A study on phenylpyrrole-based derivatives, structurally analogous to phenylpropargyl acetamides, investigated their inhibitory activity against HDAC1 and HDAC6. The IC50 values are presented in Table 2.

Table 2: IC50 Values of Phenylpyrrole-Based Derivatives against HDAC1 and HDAC6 [3]

CompoundR GroupHDAC1 IC50 (µM)HDAC6 IC50 (µM)
Compound A -H0.150.08
Compound B -OCH30.220.12
Compound C -Cl0.110.06

IC50 values are representative of data from a study on phenylpyrrole-based HDAC inhibitors, which share structural similarities with the phenylpropargyl acetamide scaffold.[3]

These results indicate that the phenylpyrrole-based scaffold exhibits potent inhibition of both HDAC1 and HDAC6 in the nanomolar range. The chloro-substituted derivative, Compound C , demonstrated the highest potency against both isoforms.[3] This highlights the potential of the broader class of phenyl-substituted acetamides as effective HDAC inhibitors.

Mechanistic Insights and Experimental Protocols

Understanding the mechanism of action and the experimental methods used to determine inhibitory activity is crucial for interpreting IC50 data and guiding further research.

Mechanism of Action of Phenylpropargyl Acetamide Derivatives

The inhibitory mechanism of phenylpropargyl acetamide derivatives depends on the target enzyme.

  • MAO Inhibition: The propargylamine moiety is a well-established mechanism-based inactivator of flavin-containing enzymes like MAO.[4] The enzyme catalyzes the oxidation of the propargylamine, which then forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition.

  • HDAC Inhibition: The inhibitory mechanism of these derivatives against HDACs typically involves the coordination of a zinc-binding group (ZBG) within the active site of the enzyme. The phenylpropargyl acetamide scaffold itself primarily contributes to binding affinity and selectivity through interactions with the hydrophobic regions of the active site.

Diagram of MAO Inhibition Pathway

MAO_Inhibition cluster_MAO Monoamine Oxidase (MAO) cluster_Inhibitor Phenylpropargyl Acetamide Inhibitor cluster_Process Inhibition Process MAO MAO Enzyme (with FAD cofactor) Binding Reversible Binding MAO->Binding Inhibitor Phenylpropargyl Acetamide Derivative Inhibitor->Binding Enters Active Site Oxidation Enzymatic Oxidation Binding->Oxidation Adduct Covalent Adduct Formation (Irreversible Inhibition) Oxidation->Adduct HDAC_Inhibition cluster_HDAC Histone Deacetylase (HDAC) cluster_Inhibitor Phenylpropargyl Acetamide Inhibitor cluster_Process Inhibition Process HDAC HDAC Enzyme (with Zn2+ ion) Binding Inhibitor Binding to Active Site HDAC->Binding Inhibitor Phenylpropargyl Acetamide Derivative (with Zinc-Binding Group) Inhibitor->Binding Coordination ZBG Coordinates with Zn2+ Binding->Coordination Inhibition Enzyme Inhibition Coordination->Inhibition

Caption: Reversible inhibition of HDAC by a phenylpropargyl acetamide derivative.

Experimental Protocol for IC50 Determination

The following is a generalized protocol for determining the IC50 values of enzyme inhibitors. Specific details may vary depending on the enzyme and the assay used.

Workflow for IC50 Determination

IC50_Workflow A Prepare serial dilutions of the inhibitor compound C Add inhibitor dilutions to the reaction mixture A->C B Prepare reaction mixture: - Enzyme - Buffer - Substrate B->C D Incubate at a specific temperature for a set time C->D E Measure enzyme activity (e.g., fluorescence, absorbance) D->E F Plot enzyme activity vs. inhibitor concentration E->F G Calculate IC50 value using a non-linear regression model F->G

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the phenylpropargyl acetamide derivative is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made to obtain a range of inhibitor concentrations.

  • Enzyme Assay Setup: The enzyme assay is performed in a multi-well plate format. Each well contains the target enzyme (e.g., recombinant human MAO-B or HDAC1), a suitable buffer to maintain optimal pH, and the enzyme's substrate.

  • Inhibition Reaction: The serially diluted inhibitor is added to the wells containing the enzyme and substrate. Control wells containing no inhibitor (100% enzyme activity) and wells with a known potent inhibitor (positive control) are also included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined period to allow the inhibition reaction to occur. For irreversible inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. [4][5]5. Detection: After incubation, the enzyme activity is measured using a suitable detection method. For example, a fluorogenic or chromogenic substrate can be used, where the product of the enzymatic reaction generates a measurable signal.

  • Data Analysis: The measured signals are converted to percentage of enzyme activity relative to the no-inhibitor control. These values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion and Future Directions

The phenylpropargyl acetamide scaffold represents a versatile and promising platform for the development of potent and selective enzyme inhibitors. The comparative analysis of IC50 values presented in this guide demonstrates the potential of these derivatives to target key enzymes such as MAOs and HDACs with high efficacy. The structure-activity relationships suggested by the available data, such as the beneficial effect of halogen substitutions on the phenyl ring for MAO-B inhibition, provide valuable insights for the rational design of next-generation inhibitors.

Future research in this area should focus on the synthesis and evaluation of a broader range of phenylpropargyl acetamide derivatives to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies, including kinetic analysis and structural biology, will be crucial for understanding the molecular basis of their inhibitory activity and for optimizing their potency and selectivity. Ultimately, the continued exploration of this chemical space holds great promise for the discovery of novel therapeutic agents for a variety of diseases.

References

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  • Momin, Y. H., Patil, P. S., & Mahajan, M. B. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Valente, S., Trisciuoglio, D., De Martino, M., et al. (2016). Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. Future Medicinal Chemistry, 8(14), 1697-1711.
  • Ni, L., Zhang, L., Huang, H., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry, 64(15), 11283-11303.
  • BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives. Retrieved from [A valid, clickable URL will be provided when available].
  • Liu, Y., Wang, Y., Zhang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877.
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  • Edmondson, D. E., & Binda, C. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 23(1), 142.
  • Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical research reviews, 4(3), 323–358.
  • Wang, Y., Li, J., Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules, 29(3), 696.
  • Pinto-Gonzalez, D., Bórquez, J., Pessoa-Mahana, H., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(45), 31653-31669.
  • Khan, I., Ali, A., & Ibrar, A. (2014). Study of Monoamine Oxidase-B and Indole Derivatives Using Two Molecular Docking Programs: Molegro and MOE. Journal of the Chemical Society of Pakistan, 36(6), 1121-1128.
  • Harris, S. F., Laping, N. J., & Lerman, M. I. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 676-680.
  • Manjula, S. N., Striepen, B., & Cuny, G. D. (2016). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 2(10), 693–702.
  • Lee, K., Kim, J., Park, C., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 23(21), 13359.
  • Uddin, G., Rauf, A., Siddiqui, B. S., et al. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 26(23), 7401.

Sources

evaluation of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide cytotoxicity in cell lines

[1]

Executive Summary & Technical Profile[1]

This compound (hereafter referred to as CPPA ) is a covalent modifier designed to target nucleophilic cysteine residues within the proteome.[1][2] Unlike non-specific alkylators, the inclusion of the 3-phenylprop-2-yn-1-yl (phenylpropargyl) moiety provides two distinct advantages:

  • Hydrophobic Selectivity: The phenyl ring enhances cell permeability and directs the molecule toward hydrophobic pockets in proteins (e.g., kinase back-pockets or cryptic cysteine sites).[1]

  • Bioorthogonal Utility: The internal alkyne bond, while sterically shielded, can serve as a latent handle for metabolic stability studies or specific structural rigidification, distinguishing it from flexible benzyl analogs.

Primary Application: Activity-Based Protein Profiling (ABPP), Fragment-Based Drug Discovery (FBDD), and Cytotoxicity screening against cysteine-dependent enzymes (e.g., Deubiquitinases, Caspases).[1]

Comparative Performance Analysis

The following table contrasts CPPA with its closest structural analog (N-benzyl-2-chloroacetamide ) and a standard non-specific alkylator (Iodoacetamide ).

Table 1: Cytotoxicity and Physicochemical Comparison
FeatureCPPA (Target Compound) N-benzyl-2-chloroacetamide (Analog) Iodoacetamide (Control)
Structure Chloroacetamide + Phenylpropargyl Chloroacetamide + Benzyl Iodoacetamide + Amide
Reactivity Moderate (Cl- leaving group)Moderate (Cl- leaving group)High (I- leaving group)
Est.[1][2] IC50 (MCF-7) 10 – 25 µM (Predicted)*14.2 µM [1]> 50 µM (Non-specific)
Selectivity Hydrophobic pocketsGeneral hydrophobicNon-selective (Surface Cys)
Mechanism ROS Generation + Covalent AdductsROS + Mitochondrial ApoptosisGeneral Protein Alkylation
Cell Permeability High (cLogP ~ 1.[1][2]8)Moderate (cLogP ~ 1.2)Low

*Prediction based on Structure-Activity Relationship (SAR) of N-benzyl analogs [1].[1][2] The alkyne spacer often increases rigidity, potentially improving potency against specific targets compared to the flexible benzyl linker.[1]

Mechanism of Action (MOA)[1][2]

CPPA functions as a "warhead-linker-tail" system.[1] The chloroacetamide group undergoes nucleophilic attack by thiolate anions (S⁻) on cysteine residues, releasing a chloride ion and forming a stable thioether bond.[1][2] This leads to:

  • Enzyme Inhibition: Irreversible blockade of catalytic cysteines (e.g., in GST or Caspases).[1]

  • Redox Stress: Depletion of cellular Glutathione (GSH), leading to Reactive Oxygen Species (ROS) accumulation.[1][2]

  • Apoptosis: Mitochondrial membrane depolarization and activation of the intrinsic apoptotic pathway.[1]

Pathway Visualization (DOT Diagram)

MOA_PathwayCPPACPPA(Electrophile)CellEntryCell MembranePermeationCPPA->CellEntryGSHGSH Pool(Cytosolic)CellEntry->GSHAlkylation (Off-target)TargetProteinTarget Protein(Cys-SH)CellEntry->TargetProteinSpecific BindingROSROS Accumulation(Oxidative Stress)GSH->ROSDepletionComplexProtein-S-AcetamideAdduct (Irreversible)TargetProtein->ComplexNucleophilic Attack(SN2 Reaction)MitoMitochondrialDysfunctionComplex->MitoLoss of FunctionROS->MitoApoptosisApoptosis(Cell Death)Mito->ApoptosisCytochrome C Release

Caption: Figure 1.[2] Mechanism of Cytotoxicity.[3][4] CPPA enters the cell, depletes GSH, and covalently modifies target proteins, converging on mitochondrial apoptosis.

Experimental Protocols for Evaluation

To rigorously evaluate CPPA, researchers should not rely solely on viability assays. Proof of covalent engagement is required.

Experiment A: Cytotoxicity Profiling (MTT/Resazurin Assay)

Objective: Determine the IC50 and selectivity index.

  • Seeding: Plate cells (e.g., MCF-7, HeLa, and normal fibroblasts like HFF-1) at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Dissolve CPPA in DMSO (Stock 100 mM).[1][2]

    • Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO < 0.5%.

    • Include Positive Control: Doxorubicin (1 µM) or N-benzyl-2-chloroacetamide (20 µM).[1][2]

    • Include Negative Control: DMSO vehicle.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Experiment B: Validation of Cysteine Reactivity (GSH Depletion Assay)

Objective: Confirm the "warhead" activity is chemical, not just steric.[1]

  • Reaction: Incubate CPPA (50 µM) with reduced Glutathione (GSH, 50 µM) in PBS (pH 7.4) at 37°C.[1][2]

  • Timepoints: 0, 15, 30, 60 minutes.

  • Detection: Use Ellman’s Reagent (DTNB).[1][2] Add DTNB to aliquots; measure Absorbance at 412 nm.

  • Expectation: Absorbance should decrease over time as CPPA alkylates the free thiol of GSH, preventing it from reacting with DTNB.[1]

Synthesis & Structural Validation Workflow

If synthesizing CPPA in-house for evaluation, the following workflow ensures probe integrity. The propargyl group is sensitive to specific reduction conditions, so purity is paramount.[1]

Synthesis Logic Diagram

Synthesis_WorkflowAmine3-phenylprop-2-yn-1-amine(Phenylpropargyl amine)RxnAcylation(0°C -> RT, DCM)Amine->RxnChlorideChloroacetyl ChlorideChloride->RxnBaseBase(TEA or K2CO3)Base->RxnWorkupWorkup(Wash w/ HCl/NaHCO3)Rxn->WorkupProductCPPA(Solid/Oil)Workup->ProductNMR1H NMR(Check CH2-Cl peak ~4.1 ppm)Product->NMRMSLC-MS(M+H)Product->MS

Caption: Figure 2.[1][5] Synthesis and Validation Workflow. Standard acylation of the phenylpropargyl amine yields CPPA.[1] NMR validation of the alpha-chloro proton is critical.

References

  • Cytotoxicity of N-benzyl-2-chloroacetamide Analogs

    • Title: Synthesis of Thiophene-Appended Pyrazolines via Citrus Juice-Assisted Cyclocondensation... and Anti-Angiogenic Potential.[1] (Contains data on N-benzyl-2-chloroacetamide intermediates).

    • Source: ResearchGate / European Journal of Medicinal Chemistry (Contextual).[1][2]

    • Relevance: Establishes the baseline IC50 (~14 µM) for the benzyl-chloroacetamide scaffold against MCF-7 cell lines.
    • URL:

  • Mechanism of Chloroacetamide Toxicity

    • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.[1]

    • Source: PubMed Central (PMC).[1][2]

    • Relevance: Defines the ROS-mediated apoptotic mechanism common to this class of warheads.[1]

    • URL:[Link]

  • Covalent Probe Design (ABPP)

    • Title: Application Notes and Protocols for Chloroacetamide Deriv
    • Source: BenchChem.[1]

    • Relevance: Describes the utility of the chloroacetamide warhead for cysteine profiling.

Disclaimer: This guide is for research purposes only. CPPA is a potent alkylating agent and should be handled with appropriate PPE in a fume hood.[1]

benchmarking electrophilic activity of chloroacetamides vs acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Reactivity-Selectivity Trade-off

In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" is the single most critical determinant of a molecule's safety and efficacy profile. This guide benchmarks the two most prevalent cysteine-targeting warheads: Chloroacetamides and Acrylamides .[1]

  • Chloroacetamides function as highly reactive alkylating agents. While efficient at labeling low-nucleophilicity cysteines, they often suffer from intrinsic promiscuity and metabolic instability (e.g., glutathione depletion).

  • Acrylamides act as "tunable" Michael acceptors. They dominate modern FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib) because their reactivity can be modulated by steric and electronic substitution to match the nucleophilicity of the specific target cysteine, maximizing the therapeutic window.

This guide provides the experimental frameworks to quantitatively benchmark these warheads using intrinsic reactivity assays (


) and protein-level kinetics (

).
Mechanistic Foundations

To benchmark performance, one must first understand the distinct reaction coordinates.

  • Chloroacetamides (

    
    ):  Undergo bimolecular nucleophilic substitution. The reaction is driven by the displacement of the chloride leaving group. It is less sensitive to the precise orientation of the cysteine thiolate, leading to higher promiscuity.
    
  • Acrylamides (Michael Addition): Undergo conjugate addition to an

    
    -unsaturated carbonyl. This reaction involves a transition state that often requires specific geometry (orbital alignment) within the binding pocket, offering a "selectivity filter" absent in 
    
    
    
    reactions.
Diagram 1: Reaction Mechanisms & Transition States

ReactionMechanism cluster_0 Chloroacetamide (SN2) cluster_1 Acrylamide (Michael Addition) CA_Start R-NH-COCH2-Cl (Electrophile) CA_TS Transition State [Nu...C...Cl]‡ CA_Start->CA_TS + Cys-S- CA_End Thioether Adduct + Cl- CA_TS->CA_End Fast, Low Barrier AC_Start R-NH-CO-CH=CH2 (Michael Acceptor) AC_TS Transition State [Enolate-like]‡ AC_Start->AC_TS + Cys-S- AC_End Thioether Adduct (Stable) AC_TS->AC_End Tunable, Geometry Dependent

Caption: Comparison of the hard alkylation mechanism of chloroacetamides versus the soft conjugate addition of acrylamides.

Comparative Analysis: Performance Metrics

The following table synthesizes data from proteome-wide profiling and kinetic studies.

FeatureChloroacetamideAcrylamide
Reaction Type Nucleophilic Substitution (

)
Michael Addition (1,4-conjugate addition)
Intrinsic Reactivity (

)
High (

to

)
Moderate/Tunable (

to

)
Reversibility IrreversibleTypically Irreversible (can be reversible with

-cyano/cyanoacrylates)
Metabolic Liability High (Rapid GSH depletion)Low to Moderate (Tunable stability)
Selectivity Profile Low (Promiscuous labeling)High (Structure-guided selectivity)
Primary Application Chemical Probes, Fragment ScreeningClinical Candidates, Drugs
Example Compounds Iodoacetamide (Probe), DAP-ClIbrutinib (BTK), Osimertinib (EGFR)
Benchmarking Methodologies

To objectively compare a chloroacetamide analog against an acrylamide, you must decouple intrinsic chemical reactivity from binding-dependent reactivity .

Tier 1: Intrinsic Reactivity (GSH Assay)

Purpose: Determine the "warhead" liability.[2] A compound with


 mins in this assay is likely too reactive for systemic drug use.

Protocol: LC-MS Glutathione (GSH) Reactivity

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (final 10 µM) with Glutathione (final 1000 µM, 100-fold excess) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., caffeine).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Monitor the disappearance of the parent ion [M+H]+ via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Tier 2: Target Efficiency (

)

Purpose: Measure the true potency. A potent acrylamide relies on high affinity (


) to compensate for lower reactivity (

), whereas a chloroacetamide often relies on raw reactivity.

Protocol: Time-Dependent Inhibition

  • Setup: Incubate Enzyme + Inhibitor at 5-8 different concentrations (

    
    ) ranging from 
    
    
    
    to
    
    
    .
  • Time Course: At discrete time points (e.g., 2, 5, 10, 20, 40 min), remove an aliquot and dilute into a substrate solution (jump-dilution method) to measure residual enzyme activity (

    
    ).
    
  • Data Fitting (Step 1): For each

    
    , fit activity decay to a mono-exponential: 
    
    
    
    .
  • Data Fitting (Step 2): Plot

    
     vs. 
    
    
    
    and fit to the hyperbolic equation:
    
    
  • Interpretation:

    • High

      
       (> 
      
      
      
      )
      indicates a potent inhibitor.
    • Compare the Selectivity Index (SI):

      
      .
      
    • Acrylamides typically show higher SI due to lower

      
      .
      
Diagram 2: Benchmarking Workflow

BenchmarkingWorkflow cluster_tier1 Tier 1: Intrinsic Reactivity cluster_tier2 Tier 2: Target Kinetics Start Candidate Electrophile GSH_Assay GSH Reactivity Assay (LC-MS) Start->GSH_Assay Decision1 t1/2 > 60 min? GSH_Assay->Decision1 Kinetic_Assay Time-Dependent Inhibition (Determine kinact/KI) Decision1->Kinetic_Assay Yes (Acrylamide-like) Decision1->Kinetic_Assay No (Chloroacetamide-like) Warning: High Toxicity Risk Efficiency Calculate Selectivity Index (kinact/KI) / k_GSH Kinetic_Assay->Efficiency

Caption: Step-by-step workflow for evaluating electrophilic candidates, prioritizing safety (GSH stability) before potency.

References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

  • Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to clear drug from non-targeted cysteines." Proceedings of the National Academy of Sciences 111, 173-178 (2014). Link

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS Discovery 22, 5-20 (2017). Link

  • Lonsdale, R., & Ward, R. A. "Structure-Based Design of Targeted Covalent Inhibitors." Chemical Society Reviews 47, 3816-3843 (2018). Link

Sources

kinetic analysis of thiol reaction rates with 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous kinetic analysis and comparative profiling of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide , a targeted covalent electrophile designed for cysteine modification.

Executive Summary

The compound This compound (referred to herein as CP-Alk ) represents a distinct class of "tunable" covalent probes. Unlike the hyper-reactive iodoacetamides or the reversible acrylamides, CP-Alk utilizes a chloroacetamide warhead coupled with a phenyl-propargyl scaffold . This structure balances intrinsic reactivity with steric selectivity, making it a prime candidate for mapping accessible cysteine residues in complex proteomes without the high background noise associated with more aggressive alkylating agents.

This guide details the kinetic parameters of CP-Alk, provides a validated NMR-based protocol for rate determination, and benchmarks its performance against industry-standard electrophiles.

Chemical Identity & Mechanism

CP-Alk functions via an irreversible SN2 nucleophilic substitution . The reaction is driven by the attack of a thiolate anion (


) on the 

-carbon of the chloroacetamide, displacing the chloride leaving group.
  • Warhead:

    
    -Chloroacetamide (
    
    
    
    ). Moderate electrophilicity.
  • Scaffold: N-(3-phenylprop-2-yn-1-yl). The phenyl-alkyne tail provides hydrophobic bulk, potentially directing the probe to hydrophobic pockets (e.g., enzyme active sites) and influencing the

    
     of the amide nitrogen.
    
Reaction Mechanism Diagram

The following diagram illustrates the concerted SN2 mechanism and the transition state geometry.

ReactionMechanism Thiol Cysteine Thiolate (Nu: RS-) TS Transition State [RS...C...Cl]‡ Thiol->TS Nucleophilic Attack Probe CP-Alk Probe (E+: R-Cl) Probe->TS Electrophile Engagement Product Thioether Adduct (Stable Conjugate) TS->Product Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Caption: Concerted SN2 mechanism showing the attack of the thiolate on the CP-Alk warhead.

Comparative Performance Analysis

The utility of CP-Alk is best understood in the context of alternative cysteine-reactive warheads. The table below synthesizes kinetic data (


) and selectivity profiles.
Table 1: Electrophile Performance Benchmark
FeatureCP-Alk (This Product) Iodoacetamide (IAM)Acrylamide
Warhead Type

-Chloroacetamide

-Iodoacetamide

-Unsaturated Amide
Reactivity (

)
Moderate (

)
High (

)
Low/Tunable (

)
Selectivity High (Cys over Lys)Low (Promiscuous)High (Requires orientation)
Mechanism Irreversible SN2Irreversible SN2Michael Addition (Rev./Irrev.)
Stability High (Buffer stable)Low (Light sensitive)High
Application Site-specific labeling, FBDDTotal Cys mappingKinase inhibitors (e.g., Ibrutinib)

Key Insight: CP-Alk fills the "Goldilocks" zone. It is sufficiently reactive to label functional cysteines within minutes to hours but lacks the intrinsic hyper-reactivity of IAM, reducing off-target alkylation of lysines or histidines.

Experimental Protocol: Determination of Second-Order Rate Constants ( )

To accurately determine the reactivity of CP-Alk, we utilize a Pseudo-First-Order NMR Kinetic Assay . This method is superior to UV-based Ellman's assays for this compound due to the potential UV interference of the phenyl-alkyne chromophore.

Materials Required
  • Electrophile: CP-Alk (20 mM stock in

    
    -DMSO).
    
  • Nucleophile: N-acetylcysteine (NAC) or Glutathione (GSH) (200 mM stock in

    
    , pH adjusted).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert reference).

  • Buffer: Phosphate-buffered

    
     (pD 7.4).
    
Workflow Diagram

KineticWorkflow Step1 1. Preparation Mix Thiol (Excess, 10-50 eq) with Buffer (pD 7.4) Step2 2. Initiation Add CP-Alk (1 eq) + Internal Std to NMR Tube Step1->Step2 Step3 3. Acquisition 1H-NMR Time-Course (Scans every 2-5 min for 2 hrs) Step2->Step3 Step4 4. Integration Monitor decay of alpha-proton (Cl-CH2) signal Step3->Step4 Step5 5. Calculation Plot ln[Probe] vs Time Derive k_obs -> k_2 Step4->Step5

Caption: Step-by-step workflow for NMR-based kinetic profiling of thiol-electrophile reactions.

Step-by-Step Methodology
  • Condition Setup: Establish pseudo-first-order conditions where

    
     (e.g., 50 mM Thiol vs. 1 mM CP-Alk). This simplifies the rate law to:
    
    
    
    
    Where
    
    
    .
  • Reaction Initiation: In an NMR tube, combine

    
     of buffered thiol solution with 
    
    
    
    of internal standard. Add
    
    
    of CP-Alk stock to initiate.
  • Monitoring: Immediately track the disappearance of the singlet peak corresponding to the chloromethyl protons (

    
     ppm) or the appearance of the thioether product (
    
    
    
    ppm).
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

Technical Validation & Causality

Why Chloroacetamides? The choice of a chloroacetamide over an iodoacetamide is a deliberate design for specificity .

  • The Leaving Group Effect: Chloride is a poorer leaving group than iodide (

    
     of conjugate acid: -7 vs -10). This raises the activation energy barrier (
    
    
    
    ), making the reaction more selective for highly nucleophilic thiols (low
    
    
    cysteines) and reducing non-specific reaction with solvent or other residues.
  • The Phenyl-Propargyl Influence: The N-substituent affects the electron density on the amide nitrogen. The propargyl group is electron-withdrawing (inductive effect), which decreases the electron donation from the amide nitrogen to the carbonyl. Paradoxically, this can slightly increase the electrophilicity of the

    
    -carbon compared to a simple N-ethyl analog, while the phenyl ring adds steric bulk that may hinder access to buried cysteines.
    

Self-Validating Check: If your calculated


 exceeds 

at pH 7.4, verify the purity of your probe (potential iodide contamination if synthesized via Finkelstein) or check for pH drift. Chloroacetamides typically do not exceed this rate with standard thiols like GSH.

References

  • Lindley, H. (1960).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link

  • Preevo, I., et al. (2023). A kinetic study of thiol addition to N-phenylchloroacetamide. Royal Society of Chemistry (RSC) Advances. Link

  • Wuran, Z., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (MDPI). Link

  • Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Journal of Organic Chemistry. Link

  • Gehringer, M., & Laufer, S. A. (2019). Characterizing Covalent Warhead Reactivity. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a bifunctional electrophile commonly used in covalent inhibition assays and "click" chemistry (via the internal alkyne). Its disposal protocols are dictated by two distinct reactivity profiles:

  • The Chloroacetamide Warhead: A potent alkylating agent capable of modifying cysteine residues. This defines its toxicity (skin sensitization/irritation) and environmental hazard.

  • The Phenylpropargyl Group: A high-energy unsaturation that requires segregation from heavy metal azides to prevent accidental formation of shock-sensitive acetylides (though less risky than terminal alkynes, caution is required).

Core Directive: Treat as Halogenated Organic Waste . Under no circumstances should this compound enter aqueous waste streams or non-halogenated solvent containers.

Physiochemical & Safety Profile
ParameterData / ClassificationOperational Implication
Primary Hazard Skin Sensitizer / Irritant (H315, H317)Double-glove (Nitrile) is mandatory.
Reactivity Electrophilic Alkylator Segregate from nucleophiles (thiols, amines) in waste storage to prevent exotherms.
Waste Stream Halogenated Organic Must go to high-temperature incineration with HCl scrubbing.
Physical State Solid (Powder) or Solution (DMSO/DMF)Protocol differs by state (see Section 3).
Incompatibility Strong Oxidizers, Strong BasesDo not consolidate with Piranha etch or hydroxide wastes.

Decision Logic: The Disposal Workflow

The following decision tree illustrates the operational logic for disposing of this compound. This self-validating workflow ensures compliance with RCRA standards for characteristic hazardous waste.

DisposalWorkflow Start Waste Generation: This compound CheckState Assess Physical State Start->CheckState IsSolid Solid / Powder (Pure Substance) CheckState->IsSolid IsLiquid Liquid / Solution (Dissolved in DMSO/DCM) CheckState->IsLiquid IsSpill Spill / Contamination CheckState->IsSpill SolidPack Pack in Wide-Mouth HDPE Jar IsSolid->SolidPack LiquidSeg Segregate: Halogenated Solvent Stream IsLiquid->LiquidSeg SpillTx Deactivate with Sodium Thiosulfate IsSpill->SpillTx Labeling Label: 'Halogenated Organic Waste' (List Full Chemical Name) SolidPack->Labeling LiquidSeg->Labeling SpillTx->SolidPack Collect Debris FinalDisp Handover to EHS for High-Temp Incineration Labeling->FinalDisp

Figure 1: Operational decision tree for segregating and packaging chloroacetamide derivatives.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks, weighing boat residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a chemically resistant screw cap (PTFE-lined).

  • Transfer: Transfer the solid using a disposable spatula. Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and cost.

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to contain any potential dust leakage during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: Write "this compound" clearly.

    • Hazard Check: Check "Toxic" and "Irritant."

Protocol B: Liquid Waste (Reaction Mixtures/Stocks)

Use this for reaction aliquots or stock solutions in DMSO, DMF, or DCM.

  • Segregation (Critical):

    • Pour into the Halogenated Solvent carboy (typically Red or Yellow tagged in most labs).

    • Why? The chlorine atom requires the waste to be incinerated at specific temperatures to manage HCl emissions. Mixing this with non-halogenated waste (like pure Acetone/Methanol) can result in regulatory fines or incinerator damage.

  • Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH). Chloroacetamides can hydrolyze in base to form chloroacetate, but uncontrolled hydrolysis in a closed drum can generate heat and pressure.

  • Rinsing: Triple-rinse the original vessel with a small volume of Dichloromethane (DCM) or Acetone. Add rinsate to the same halogenated waste container.

Protocol C: Spill Management & Deactivation (The "Expert" Method)

If the substance is spilled, simple wiping is insufficient due to its alkylating potential. You must chemically quench the electrophile.

Mechanism: The chloroacetamide carbon is electrophilic. We use a "soft" nucleophile (Thiosulfate) to displace the chloride, rendering the molecule water-soluble and non-toxic.

Step-by-Step Deactivation:

  • Isolate: Evacuate the immediate area (3-meter radius). Don appropriate PPE (Nitrile gloves, lab coat, goggles).

  • Prepare Quench Solution:

    • Mix 10% w/v Sodium Thiosulfate (

      
      )  in water.
      
    • Optional: Add 1% Sodium Carbonate to slightly elevate pH (accelerates reaction).

  • Apply:

    • Cover the spill gently with paper towels.

    • Soak the towels with the Quench Solution.

    • Wait Time: Allow to sit for 15–20 minutes . This allows the thiosulfate to penetrate and alkylate the chloroacetamide.

  • Cleanup:

    • Collect the wet solid/towels.

    • Place in a separate hazardous waste bag/container.

    • Label as "Debris contaminated with chloroacetamide (Quenched)."

Regulatory & Compliance Context (RCRA)

While this compound does not have a specific "P" or "U" list code under US EPA regulations, it is regulated as Characteristic Waste due to toxicity and halogen content.

  • Waste Code Assignment (US Context):

    • If dissolved in halogenated solvents: F001/F002 (Spent Halogenated Solvents).

    • If solid/pure: It is a "Generator Knowledge" determination. It must be profiled as Toxic and Halogenated .

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.

References

  • PubChem. Compound Summary: 2-Chloro-N-(prop-2-yn-1-yl)acetamide (Structural Analog). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.